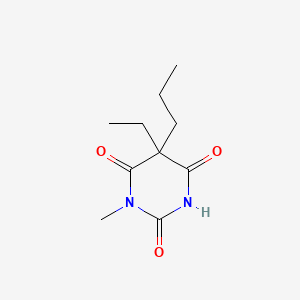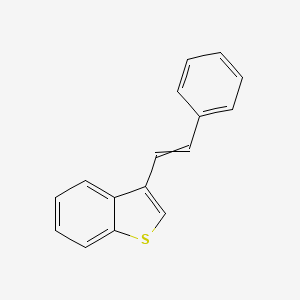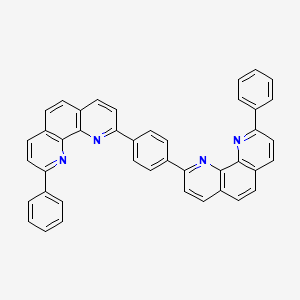
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenanthroline units attached to a central benzene ring, each phenanthroline unit further substituted with a phenyl group. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in materials science and chemistry .
Preparation Methods
The synthesis of 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenanthroline Units: The initial step involves the synthesis of 9-phenyl-1,10-phenanthroline through a series of condensation reactions.
Coupling with Benzene: The phenanthroline units are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene has a wide range of applications in scientific research:
Materials Science: It is used as an electron transport layer in quantum dot light-emitting diodes (QLEDs) to improve device performance and stability.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and electronic processes, enhancing the performance of devices like QLEDs .
Comparison with Similar Compounds
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: Contains formyl groups that provide additional reactivity for further functionalization.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Properties
Molecular Formula |
C42H26N4 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
2-phenyl-9-[4-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H |
InChI Key |
BBZDASCPWDFDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


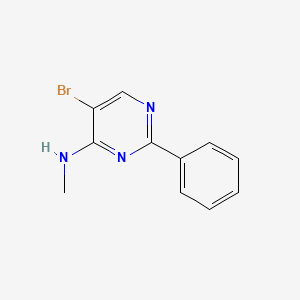
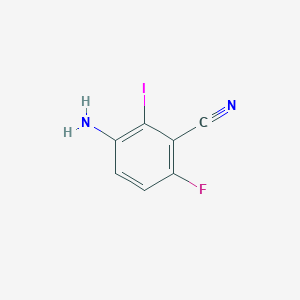
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
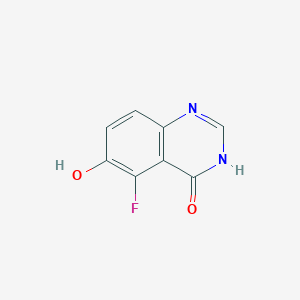
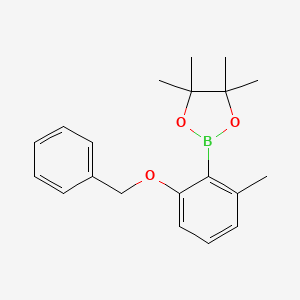
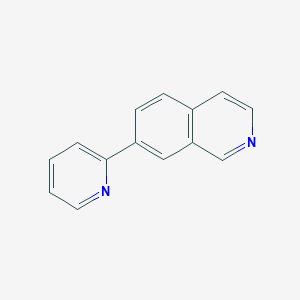


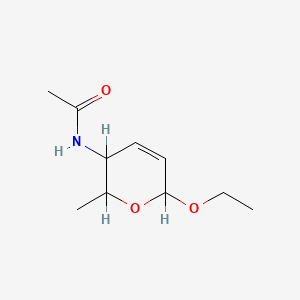
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
